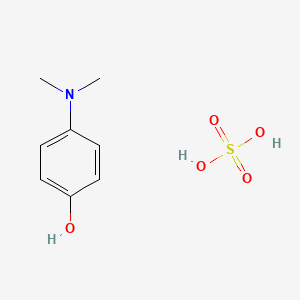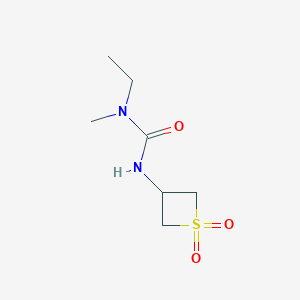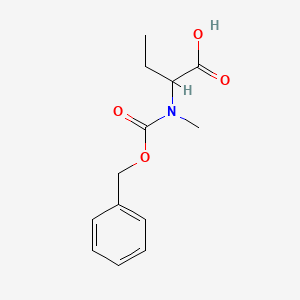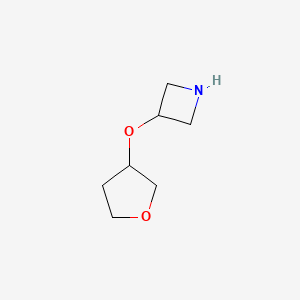
Methyl 5-bromo-3-morpholinothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-3-morpholinothiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, a morpholine ring at the 3-position, and a methyl ester group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
The synthesis of methyl 5-bromo-3-morpholinothiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of a thiophene derivative followed by the introduction of the morpholine ring and the esterification of the carboxylic acid group. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The morpholine ring can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group. The final esterification step can be carried out using methanol and a strong acid catalyst .
Analyse Chemischer Reaktionen
Methyl 5-bromo-3-morpholinothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-3-morpholinothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex thiophene-based molecules.
Wirkmechanismus
The mechanism of action of methyl 5-bromo-3-morpholinothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the morpholine ring can influence the compound’s binding affinity and selectivity towards these targets. The thiophene ring system can also participate in π-π interactions with aromatic residues in proteins, enhancing its activity .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-bromo-3-morpholinothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 5-bromo-2-thiophenecarboxylate: Lacks the morpholine ring, which may result in different biological activities and applications.
Methyl 3-morpholinothiophene-2-carboxylate:
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds have an aryl group instead of a bromine atom, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12BrNO3S |
|---|---|
Molekulargewicht |
306.18 g/mol |
IUPAC-Name |
methyl 5-bromo-3-morpholin-4-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H12BrNO3S/c1-14-10(13)9-7(6-8(11)16-9)12-2-4-15-5-3-12/h6H,2-5H2,1H3 |
InChI-Schlüssel |
PBWRIESVDDMFPC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(S1)Br)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)



![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)






